8-(2-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core fused with oxygen and nitrogen heteroatoms. Its structure includes a 2-chlorobenzoyl group at position 8 and a 4-methylbenzenesulfonyl (tosyl) group at position 3. While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in agrochemicals or pharmaceuticals, particularly due to the prevalence of sulfonyl and halogenated aryl motifs in bioactive molecules .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-16-6-8-17(9-7-16)29(26,27)24-14-15-28-21(24)10-12-23(13-11-21)20(25)18-4-2-3-5-19(18)22/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSWTVSVVRVGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic organic compound notable for its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter receptors and other pharmacological effects.
- Molecular Formula : C₁₃H₁₃ClN₂O₃S
- Molecular Weight : Approximately 338.79 g/mol
- Structural Features : The compound features a spirocyclic framework that is known for influencing biological activity through interactions with various biological targets.
Neurotransmitter Modulation
Research indicates that compounds with similar spirocyclic structures exhibit significant biological activities, particularly in modulating neurotransmitter receptors. Specifically, derivatives of the 1-oxa-4,8-diazaspiro framework have shown affinities for muscarinic receptors, suggesting potential applications in treating cognitive disorders and neurological conditions.
Key Findings :
- Muscarinic Receptors : Interaction with M1 and M2 muscarinic receptors has been documented, indicating that structural modifications can influence receptor selectivity and activity levels. These interactions may lead to antiamnesic effects, making this compound a candidate for further investigation in cognitive enhancement therapies.
Case Studies and Research Findings
Although direct case studies specifically focusing on 8-(2-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane are scarce, related compounds provide valuable insights:
Synthesis and Production
The synthesis of 8-(2-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps:
- Formation of the Spirocyclic Core : Cyclization reactions using appropriate starting materials.
- Functional Group Introduction : Incorporation of chloro, benzoyl, and sulfonyl groups through substitution reactions.
These synthetic routes are crucial for optimizing yield and purity in industrial applications.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated based on analogs with similar substituents.
Key Differences and Implications
Substituent Electronic Effects: The 2-chlorobenzoyl group in the target compound introduces ortho-substitution, which may increase steric hindrance compared to para-substituted analogs (e.g., 4-ethoxybenzoyl in ). This could reduce binding affinity in biological targets but enhance metabolic stability.
Heterocyclic Modifications :
- The 6-fluoro-2-pyridinyl group in introduces a nitrogen-rich heterocycle with fluorine, enhancing metabolic stability and hydrogen-bonding capacity compared to the target’s benzoyl group.
- Cyclopropyl carbonyl in adds rigidity, which might improve selectivity in receptor interactions.
Molecular Weight and Solubility: Compounds with dual sulfonyl groups (e.g., ) exhibit higher molecular weights (~390–465 g/mol) and reduced solubility in aqueous media compared to the target compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 8-(2-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core via condensation of a ketone or aldehyde with an amine, followed by functionalization with the 2-chlorobenzoyl and 4-methylbenzenesulfonyl groups. Key steps include:
- Cyclization : Use anhydrous conditions and catalysts (e.g., Lewis acids) to promote spiro ring formation.
- Sulfonylation : Introduce the 4-methylbenzenesulfonyl group via nucleophilic substitution under controlled pH (7–9) to avoid hydrolysis .
- Acylation : Attach the 2-chlorobenzoyl moiety using activated esters (e.g., acid chlorides) in non-polar solvents like dichloromethane .
- Critical Parameters : Temperature (maintain 0–5°C during acylation), solvent purity (anhydrous for cyclization), and stoichiometric ratios (1:1.2 for sulfonylation) to minimize side products .
Q. How should researchers approach the structural characterization of this compound using modern spectroscopic techniques?
- Methodological Answer : Prioritize a combination of:
- NMR Spectroscopy : Use - and -NMR to confirm the spirocyclic structure, focusing on diastereotopic proton splitting (δ 3.5–4.5 ppm for the oxa-diazaspiro system) and sulfonyl/benzoyl carbonyl signals (δ 165–175 ppm in -NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHClNOS, exact mass 457.09 g/mol) and isotopic patterns for chlorine .
- X-ray Crystallography : Resolve conformational ambiguities in the spirocyclic core, particularly the spatial arrangement of substituents .
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., solvent polarity, catalyst loading). For cyclization, tetrahydrofuran (THF) improves yield (75–85%) compared to DMF .
- Parallel Synthesis : Test alternative coupling reagents (e.g., HATU vs. EDC) for acylation to reduce racemization .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates in real time .
Q. How can researchers analyze discrepancies in biological activity data between this compound and structurally analogous spirocyclic derivatives?
- Methodological Answer :
- Comparative SAR Studies : Map activity trends against substitutions (e.g., 4-fluoro vs. 4-methylbenzenesulfonyl groups). For example, 8-(4-bromobenzoyl) analogs show reduced receptor affinity compared to 2-chlorobenzoyl derivatives .
- Binding Assays : Use surface plasmon resonance (SPR) to quantify target interactions. A 10% variance in IC values may arise from conformational flexibility in the spiro ring .
- Meta-analysis : Cross-reference data with databases (e.g., ChEMBL) to identify outliers caused by assay conditions (e.g., cell line variability) .
Q. What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI). The 4-methylbenzenesulfonyl group enhances solubility but may reduce blood-brain barrier penetration .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate metabolic stability. The 2-chlorobenzoyl moiety increases hepatic clearance risk due to cytochrome P450 interactions .
- Docking Studies : Align with homology-modeled targets (e.g., serotonin receptors) to explain selectivity differences between enantiomers .
Q. How can contradictory results in thermal stability studies (TGA/DSC) be resolved?
- Methodological Answer :
- Controlled Atmospheres : Perform thermogravimetric analysis (TGA) under nitrogen vs. air to assess oxidation effects. Degradation above 200°C correlates with sulfonyl group lability .
- Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms. Anhydrous Form A melts at 148°C, while hydrated Form B degrades at 110°C .
- Kinetic Analysis : Apply the Kissinger method to DSC data to calculate activation energy (E) for decomposition. E values <100 kJ/mol suggest poor storage stability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological target affinities?
- Methodological Answer :
- Assay Standardization : Replicate studies using uniform protocols (e.g., radioligand binding with -labeled standards). Variations in buffer ionic strength (e.g., 50 mM vs. 150 mM NaCl) alter K by 20–30% .
- Orthogonal Validation : Confirm activity via functional assays (e.g., cAMP inhibition for GPCR targets) and compare with SPR data .
- Structural Elucidation : Co-crystallize the compound with its target to resolve binding mode ambiguities, particularly for spiro ring conformers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
